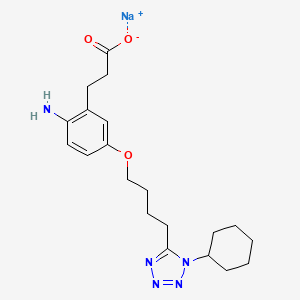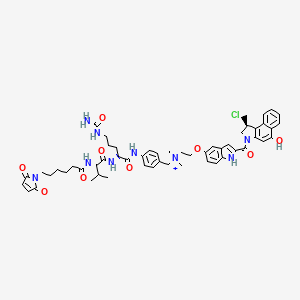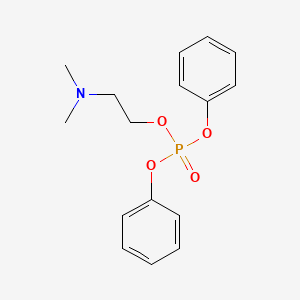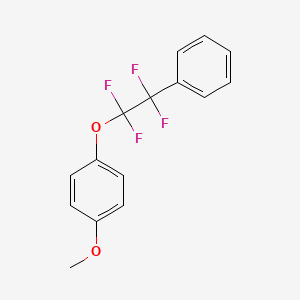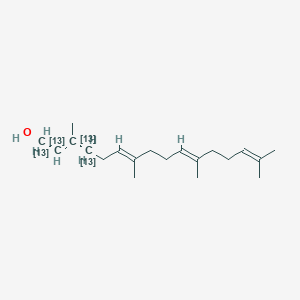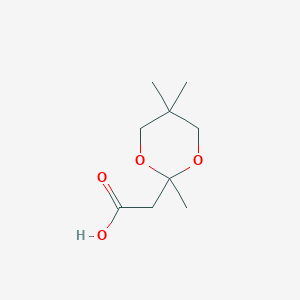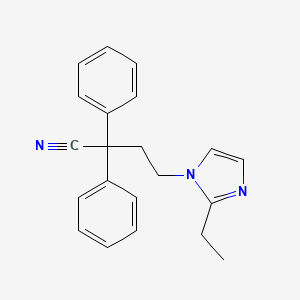
2-Ethyl-I+/-,I+/--diphenyl-1H-imidazole-1-butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidafenacin Related Compound 9 is a derivative of imidafenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imidafenacin Related Compound 9 involves multiple steps, starting with the preparation of the core imidazole structure. The process typically includes:
Step 1: Formation of the imidazole ring through a condensation reaction between glyoxal and ammonia.
Step 2: Alkylation of the imidazole ring using an alkyl halide under basic conditions.
Step 3: Introduction of the diphenylbutanamide moiety through a nucleophilic substitution reaction.
Step 4: Final purification using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of Imidafenacin Related Compound 9 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing high-performance liquid chromatography (HPLC) for large-scale purification.
Quality Control: Implementing rigorous quality control measures, including spectroscopic analysis and chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Imidafenacin Related Compound 9 undergoes various chemical reactions, including:
Oxidation: Conversion of the imidazole ring to its corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the diphenylbutanamide moiety using reducing agents such as sodium borohydride.
Substitution: Halogenation of the aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Imidafenacin N-oxide.
Reduction: Reduced diphenylbutanamide derivative.
Substitution: Halogenated imidafenacin derivatives.
Wissenschaftliche Forschungsanwendungen
Imidafenacin Related Compound 9 has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of imidazole derivatives.
Biology: Investigated for its potential effects on muscarinic receptors in various biological systems.
Medicine: Explored for its therapeutic potential in treating overactive bladder and other muscarinic receptor-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Imidafenacin Related Compound 9 exerts its effects by binding to and antagonizing muscarinic receptors, particularly the M1 and M3 subtypes. This antagonism inhibits the action of acetylcholine, leading to reduced contraction of the detrusor muscle in the bladder. The compound’s high affinity for these receptors makes it effective in reducing urinary frequency and urgency.
Vergleich Mit ähnlichen Verbindungen
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A selective muscarinic receptor antagonist with similar therapeutic applications.
Solifenacin: A muscarinic receptor antagonist with a longer duration of action.
Comparison: Imidafenacin Related Compound 9 is unique due to its specific binding affinity for the M1 and M3 receptors, which provides a more targeted therapeutic effect with potentially fewer side effects compared to other muscarinic receptor antagonists. Additionally, its chemical structure allows for various modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
170105-17-6 |
|---|---|
Molekularformel |
C21H21N3 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
4-(2-ethylimidazol-1-yl)-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C21H21N3/c1-2-20-23-14-16-24(20)15-13-21(17-22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14,16H,2,13,15H2,1H3 |
InChI-Schlüssel |
BYRMTPIQFVOLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CN1CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


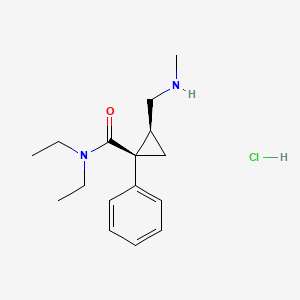


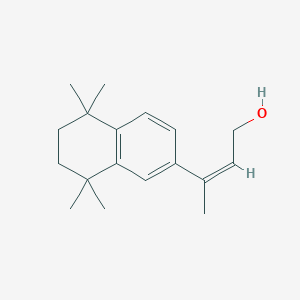
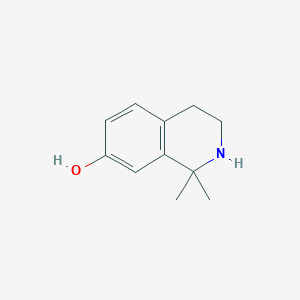
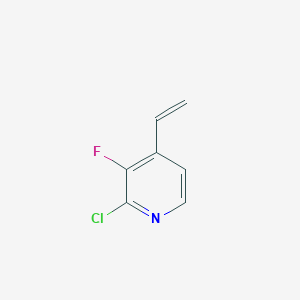
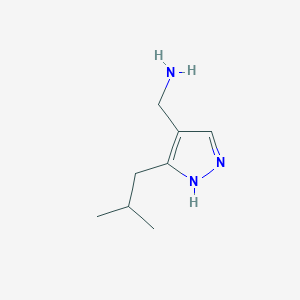
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
